Technical Guide: 2-(Phenylethynyl)thiophene (CAS 4805-17-8)
Technical Guide: 2-(Phenylethynyl)thiophene (CAS 4805-17-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylethynyl)thiophene is a heterocyclic aromatic compound belonging to the thiophene (B33073) class. The thiophene ring system is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a phenylethynyl group at the 2-position of the thiophene ring creates a rigid, conjugated system that is a valuable building block in the synthesis of more complex molecules for materials science and drug discovery. This document provides a comprehensive technical overview of its chemical properties, synthesis, and known applications.
Physicochemical Properties
The fundamental physicochemical data for 2-(Phenylethynyl)thiophene are summarized below. The compound is typically a light yellow solid or colorless oil at room temperature.
| Property | Value | Reference(s) |
| CAS Number | 4805-17-8 | [1] |
| Molecular Formula | C₁₂H₈S | [1] |
| Molecular Weight | 184.26 g/mol | [1] |
| IUPAC Name | 2-(2-phenylethynyl)thiophene | [1] |
| Physical State | Light yellow solid / Colorless oil | [2] |
| Melting Point | 48-49 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(Phenylethynyl)thiophene. Key spectral data are provided below.
| Spectroscopy Type | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.59 – 7.54 (m, 2H), 7.41 – 7.36 (m, 3H), 7.35 – 7.30 (m, 2H), 7.07 – 7.02 (m, 1H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 130.4, 127.4, 127.3, 126.2, 126.1, 122.2, 121.9, 92.0, 81.6 | [3] |
| Mass Spectrometry | GC-MS data available | [4] |
| Infrared (IR) | Data available | [5] |
| Raman Spectroscopy | FT-Raman data available | [4] |
Synthesis
The most prominent and efficient method for synthesizing 2-(Phenylethynyl)thiophene is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-halothiophene), catalyzed by palladium and copper(I) complexes.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative example of the Sonogashira coupling reaction used to synthesize the title compound.
Materials:
-
2-Iodothiophene
-
Phenylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂]
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Copper(I) iodide (CuI) - Note: Copper-free variations exist.
-
Triethylamine (TEA) or another suitable amine base
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Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred mixture of the aryl halide (e.g., 2-bromothiophene (B119243) or 2-iodothiophene, 0.80 mmol) and the terminal alkyne (phenylacetylene, 1.2 mmol) in a suitable solvent (e.g., DMSO, 2 mL), add the palladium catalyst (e.g., N-heterocyclic carbene-Pd(II) complex, 1 mol%) and an amine base (e.g., TEA, 2 equivalents).[2]
-
The reaction mixture is typically stirred under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the catalyst.
-
The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the substrates and the specific catalyst used.[6]
-
Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a mild aqueous acid to remove the amine salt.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to afford 2-(phenylethynyl)thiophene as a light yellow solid.[2]
Synthesis Workflow Diagram
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Chemical Reactions and Applications
2-(Phenylethynyl)thiophene serves primarily as a versatile building block in organic synthesis. The thiophene ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the phenylethynyl group. The terminal alkyne bond can also participate in various addition reactions.
Its applications are rooted in the properties of the broader class of thiophene-based materials:
-
Organic Electronics: Thiophene-containing polymers, such as polythiophene, are studied for their conductive properties and potential use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. 2-(Phenylethynyl)thiophene can be used as a monomer or a precursor for such materials.
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Medicinal Chemistry: The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.[2] While this specific compound is not an active pharmaceutical ingredient, it is a key intermediate for synthesizing more complex molecules with potential therapeutic value. Derivatives have been explored as kinase inhibitors and receptor modulators.[7][8]
Biological Activity and Signaling Pathways
Based on a comprehensive review of available scientific literature and databases, there is currently no specific, reported biological activity or mechanism of action for 2-(Phenylethynyl)thiophene (CAS 4805-17-8). Research has largely focused on its synthesis and its use as a chemical intermediate.
However, the general class of thiophene derivatives is known to possess a wide spectrum of pharmacological activities.[9] Structurally related but more complex molecules incorporating the phenylethynyl thiophene motif have been investigated for specific biological targets:
-
Anticancer Activity: Certain substituted 5-arylalkynyl-2-benzoyl thiophenes have been identified as microtubule inhibitors that bind to the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cell lines.[9][10]
-
Enzyme Inhibition: Thiophene derivatives have been synthesized and evaluated as inhibitors for various enzymes, including matrix metalloproteinases (MMPs) and polo-like kinases (PLK).[3][11]
-
Receptor Modulation: A series of 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones were identified as positive allosteric modulators of the A₁ adenosine (B11128) receptor.[8][12]
It is crucial to note that these activities are associated with more highly functionalized derivatives and cannot be directly attributed to the parent compound, 2-(Phenylethynyl)thiophene. This compound represents a foundational structure that can be chemically modified to explore these and other potential therapeutic applications. Further screening and biological evaluation would be required to determine if it possesses any intrinsic biological activity. No specific signaling pathways involving 2-(Phenylethynyl)thiophene have been described.
References
- 1. Thiophene, 2-(phenylethynyl)- | C12H8S | CID 1238176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2004014899A1 - Thiophene compounds - Google Patents [patents.google.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. EP1608369B1 - Use of organic compounds for immunopotentiation - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2009071895A1 - Fused thiazole and thiophene derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 8. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Synthesis and Biological Evaluation in U87MG Glioma Cells of (Ethynylthiophene)Sulfonamido-Based Hydroxamates as Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
